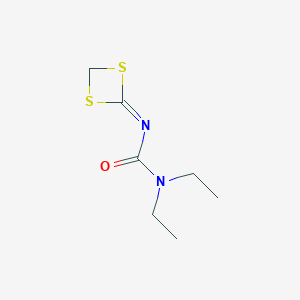
N'-1,3-Dithietan-2-ylidene-N,N-diethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-1,3-Dithietan-2-ylidene-N,N-diethylurea is an organic compound characterized by the presence of a dithietane ring fused with a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-1,3-Dithietan-2-ylidene-N,N-diethylurea typically involves the reaction of diethylamine with a dithietane precursor under controlled conditions. One common method includes the use of 1,3-dithietane-2-thione, which reacts with diethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of N’-1,3-Dithietan-2-ylidene-N,N-diethylurea may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. Solvent recovery and recycling, along with waste management, are crucial aspects of industrial production to ensure environmental compliance and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N’-1,3-Dithietan-2-ylidene-N,N-diethylurea undergoes various chemical reactions, including:
Oxidation: The dithietane ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the dithietane ring to a more reduced form.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether at low temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced dithietane derivatives.
Substitution: Substituted dithietane derivatives.
Scientific Research Applications
N’-1,3-Dithietan-2-ylidene-N,N-diethylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N’-1,3-Dithietan-2-ylidene-N,N-diethylurea involves its interaction with specific molecular targets. The dithietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions may disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation, but the compound’s ability to form reactive intermediates is a key aspect of its mechanism .
Comparison with Similar Compounds
Similar Compounds
N’-1,3-Dithietan-2-ylidene-N,N-dimethylthiourea: Similar structure but with a thiourea moiety instead of urea.
1,3-Dithiol-2-ylidene derivatives: Compounds containing the 1,3-dithiol-2-ylidene group, used in organic electronics and materials science.
Uniqueness
N’-1,3-Dithietan-2-ylidene-N,N-diethylurea is unique due to its specific combination of a dithietane ring and a urea moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
59754-11-9 |
|---|---|
Molecular Formula |
C7H12N2OS2 |
Molecular Weight |
204.3 g/mol |
IUPAC Name |
3-(1,3-dithietan-2-ylidene)-1,1-diethylurea |
InChI |
InChI=1S/C7H12N2OS2/c1-3-9(4-2)6(10)8-7-11-5-12-7/h3-5H2,1-2H3 |
InChI Key |
NCCCIKPUYLJTLC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)N=C1SCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


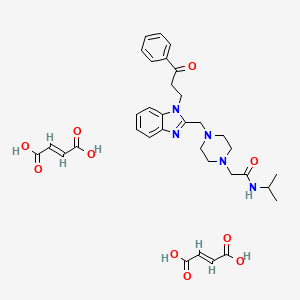
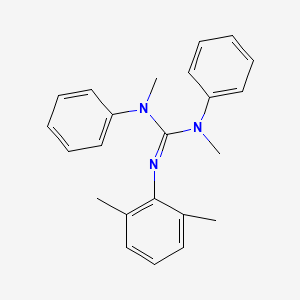


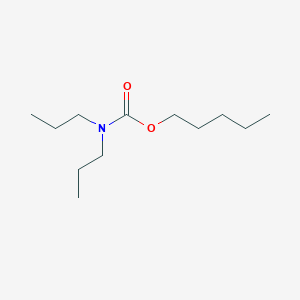
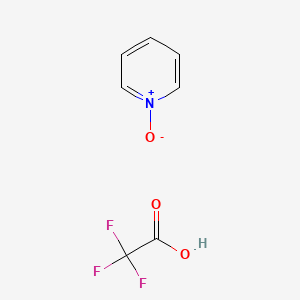
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine](/img/structure/B14619977.png)
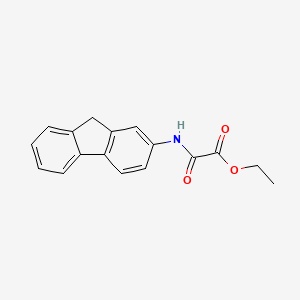
![N-[3-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]formamide](/img/structure/B14619980.png)
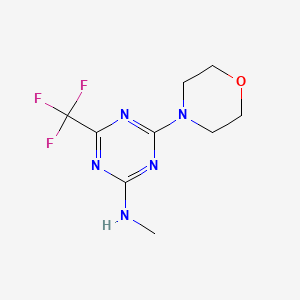
![(5aS,9aR)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14620004.png)
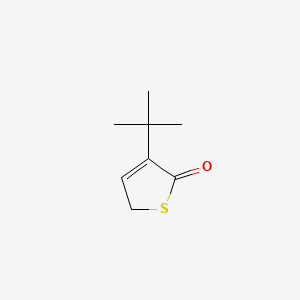
![Benzaldehyde, 4-[(2,4-dichlorophenyl)methoxy]-3-nitro-](/img/structure/B14620021.png)
![N-{4-[(1-Ethylpiperidin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14620025.png)
